BMS-986115

Catalog No.
S1885199
CAS No.
M.F
C26H23F3N4O5
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-986115

Product Name

BMS-986115

Molecular Formula

C26H23F3N4O5

SMILES

Unknown

Synonyms

BMS-986115; BMS 986115; BMS986115.

BMS-986115 is an orally bioavailable, gamma secretase (GS) and pan-Notch inhibitor, with potential antineoplastic activity. Upon administration, GS/pan-Notch inhibitor BMS 986115 binds to GS and blocks the proteolytic cleavage and release of the Notch int

BMS-986115 is an orally active, potent pan-Notch inhibitor that functions by targeting the gamma-secretase enzyme complex. This mechanism blocks the proteolytic cleavage and signaling of all four mammalian Notch receptors (Notch1-4), which are critical regulators of cell differentiation, proliferation, and survival. Its primary use is as a research tool in preclinical oncology studies, particularly for investigating Notch-dependent tumor growth, cancer stem cell maintenance, and angiogenesis.

Substituting BMS-986115 with its intravenous precursor, BMS-906024, introduces significant procedural complexity and altered pharmacokinetic profiles in preclinical models designed for oral administration. Furthermore, other gamma-secretase inhibitors may possess different metabolic liabilities. BMS-986115 was specifically selected during development over other potent analogs for its lack of metabolic preference for cytochrome P450 3A5 (CYP3A5), a property intended to provide more consistent pharmacokinetic behavior and improve experimental reproducibility across subjects with varying metabolizing genotypes. This makes direct substitution with compounds having different metabolic pathways a risk to data consistency.

Oral Bioavailability: A Key Process Differentiator for In Vivo Research

BMS-986115 was developed specifically as an orally bioavailable successor to the intravenous-only compound BMS-906024. This enables its use in long-term preclinical studies requiring daily oral dosing, a significant handling and procedural advantage over parenteral administration routes. The minimal effective oral dose in a T-cell acute lymphoblastic leukemia (T-ALL) xenograft model was established at 0.67 mg/kg once daily, demonstrating its potency via the oral route.

Evidence DimensionRoute of Administration
Target Compound DataOral
Comparator Or BaselineBMS-906024: Intravenous
Quantified DifferenceEnables oral vs. required intravenous administration
ConditionsPreclinical in vivo oncology models

This allows for less invasive, more convenient, and often more clinically relevant administration in long-term animal studies compared to its intravenous precursor.

Consistent, Low-Nanomolar Potency Across All Four Notch Receptors

BMS-986115 demonstrates potent inhibitory activity across the entire family of Notch receptors, confirming its utility as a pan-Notch inhibitor. In biochemical assays, it blocked Notch-1, -2, -3, and -4 with IC50 values of 8 nM, 3 nM, 8 nM, and 4 nM, respectively. This contrasts with research tools that may exhibit selectivity for a single Notch receptor, making BMS-986115 suitable for applications where broad pathway inhibition is required.

Evidence DimensionBiochemical Potency (IC50)
Target Compound DataNotch1: 8 nM, Notch2: 3 nM, Notch3: 8 nM, Notch4: 4 nM
Comparator Or BaselineReceptor-specific inhibitors or less potent pan-inhibitors
Quantified DifferenceMaintains low single-digit nanomolar potency across all four Notch receptors
ConditionsBiochemical inhibition assays

For studies investigating biological processes dependent on multiple Notch receptors, this compound ensures comprehensive pathway blockade without receptor-specific gaps.

Designed for Improved Pharmacokinetic Consistency via Reduced CYP3A5 Metabolism

During its development, BMS-986115 was selected over other potent analogs due to its favorable metabolic profile. Specifically, it showed no metabolic preference for cytochrome P450 3A5 (CYP3A5). This characteristic was intended to enhance its pharmacokinetic consistency in human studies, a property that is also valuable in preclinical research for improving the reproducibility of exposure and response between individual animals.

Evidence DimensionMetabolic Pathway Preference
Target Compound DataNo preference for CYP3A5
Comparator Or BaselineAlternative compounds with potential CYP3A5 metabolism
Quantified DifferenceQualitative design advantage for pharmacokinetic consistency
ConditionsPreclinical development and metabolic profiling

This property reduces a potential source of experimental variability, leading to more reliable and reproducible results in preclinical in vivo studies.

Long-Term Oral Dosing in Preclinical Oncology Models

The oral bioavailability of BMS-986115 makes it the right choice for in vivo studies requiring sustained, daily administration to assess anti-tumor activity, such as in xenograft models of T-cell acute lymphoblastic leukemia (T-ALL) or solid tumors like breast carcinoma.

Investigating Cancer Stem Cell and Angiogenesis Pathways

Given its potent, pan-Notch inhibitory profile, BMS-986115 is well-suited for research into biological systems where multiple Notch receptors are implicated, such as the maintenance of cancer stem cells and tumor angiogenesis.

In Vivo Combination Studies with Other Anti-Cancer Agents

The compound's convenient oral dosing simplifies complex experimental designs involving combination therapies. It has demonstrated synergistic activity with agents like paclitaxel in preclinical models, making it a practical choice for such studies.

Appearance

Solid powder

Dates

Last modified: 07-15-2023

Explore Compound Types